molecular formula C19H22N6OS B2802343 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 863452-66-8

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2802343
CAS No.: 863452-66-8
M. Wt: 382.49
InChI Key: IOLWDCOFRFDOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone ( 863452-66-8) is a chemical compound with a molecular formula of C19H22N6OS and a molecular weight of 382.48 g/mol . This sophisticated small molecule features a [1,2,3]triazolo[4,5-d]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry known for its versatile biological activities. Compounds based on the [1,2,3]triazolo[4,5-d]pyrimidine structure have been extensively investigated as potent modulators of key protein kinases. Scientific literature and patent filings indicate that similar analogs function as highly selective inhibitors, including modulators of c-Met protein kinases , as well as mTOR and PI3 kinase inhibitors . These molecular targets are critical in oncological research, making such compounds valuable tools for studying signal transduction pathways in cell proliferation and survival. The structure of this particular compound is optimized for bioactivity. The 3-benzyl group on the triazole ring is a common feature that can influence binding affinity and selectivity. Furthermore, the thioether linker connecting the triazolopyrimidine core to the 4-methylpiperidine moiety through a ketone functionality is a strategic design element. The piperazine and piperidine heterocycles are frequently employed in drug discovery to fine-tune physicochemical properties and are prevalent in numerous FDA-approved therapeutics . This specific architecture makes this compound a promising candidate for researchers exploring new therapeutic agents in areas such as oncology and beyond. This product is intended for research and development applications in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-14-7-9-24(10-8-14)16(26)12-27-19-17-18(20-13-21-19)25(23-22-17)11-15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLWDCOFRFDOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

The following table compares the target compound with structurally related analogues, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) ChemSpider ID
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone (Target) C21H23N7OS 429.52 Thioether, 4-methylpiperidine 3.2 Not Available
1-[4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(4-chlorophenyl)ethanone C25H24ClN7O 488.01 Piperazine, 4-chlorophenyl 4.1 920390-79-0
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone C21H23N7O 397.46 Imidazo-pyrrolo-pyrazine, pyrimidinyl 2.8 Not Available

Key Observations:

Substituent Impact on Lipophilicity :

  • The target compound (LogP 3.2) is less lipophilic than the chlorophenyl analogue (LogP 4.1) , likely due to the polar thioether and methylpiperidine groups. The chlorophenyl group in the latter enhances hydrophobic binding but may increase metabolic liability.
  • The imidazo-pyrrolo-pyrazine analogue (LogP 2.8) exhibits lower lipophilicity, attributed to its nitrogen-rich core and pyrimidinyl substituent.

The 4-methylpiperidine in the target compound restricts rotation, favoring entropically driven binding to rigid enzyme sites.

Metabolic Considerations :

  • Thioethers (target compound) resist oxidative metabolism better than ethers or amines, suggesting enhanced stability .
  • Piperazine-containing analogues are prone to N-dealkylation, a common metabolic pathway that may limit bioavailability .

Broader Context of Heterocyclic Compounds in Drug Discovery

While the target compound and its chlorophenyl analogue share a triazolo-pyrimidine core, imidazo-pyrrolo-pyrazine derivatives represent a distinct structural class. These compounds prioritize fused polycyclic systems for π-π stacking interactions with nucleic acids or ATP-binding pockets. For example, the pyrimidin-2-yl group in the imidazo-pyrrolo-pyrazine analogue may mimic adenine, enabling kinase inhibition. Such diversity underscores the importance of core heterocycle selection in tuning target specificity.

Research Findings and Implications

  • Triazolo-Pyrimidine Core : Common in kinase inhibitors (e.g., PI3K, mTOR), this scaffold provides a planar surface for hydrophobic and aromatic interactions. The 7-thio substitution in the target compound may reduce off-target effects compared to bulkier groups .
  • Piperidine vs. Piperazine : Piperidine’s reduced basicity (pKa ~10) compared to piperazine (pKa ~9.8 and ~5.6) may decrease cationic interactions at physiological pH, altering tissue distribution .
  • Patent Trends : Recent patents highlight a shift toward fused heterocycles (e.g., imidazo-pyrrolo-pyrazines) for improved CNS penetration, though triazolo-pyrimidines remain favored for peripheral targets .

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